12-Methyltetracosane
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Overview
Description
12-Methyltetracosane is a branched alkane with the molecular formula C25H52. It is a hydrocarbon that is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its presence in the cuticular hydrocarbons of various insects, where it plays a role in communication and recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltetracosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large-scale reactors under high pressure and temperature, using catalysts such as nickel or platinum to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
12-Methyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation present in the precursor molecules.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., nickel, platinum).
Substitution: Halogens (Cl2, Br2) under UV light or with radical initiators like peroxides.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
12-Methyltetracosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Mechanism of Action
The mechanism of action of 12-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it acts as a pheromone, influencing behaviors such as mating and nestmate recognition. The molecular targets include specific olfactory neurons that detect the hydrocarbon and trigger a behavioral response .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetracosane: Another branched alkane with similar molecular weight and structure but differing in the position of the methyl group.
Tetracosane: A straight-chain alkane with the same number of carbon atoms but without branching.
Uniqueness
12-Methyltetracosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its interaction with biological receptors and its role in communication among insects .
Properties
CAS No. |
58829-99-5 |
---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
12-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-14-16-18-20-22-24-25(3)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
GOVCFPPSXWBHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origin of Product |
United States |
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